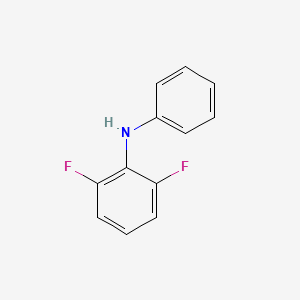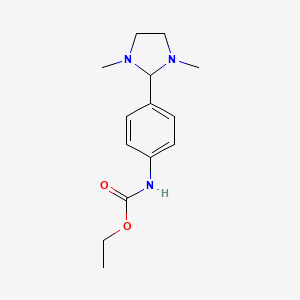![molecular formula C18H10F3N3O B12929161 Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- CAS No. 676543-67-2](/img/structure/B12929161.png)
Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenylethynyl group, and a quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) is coupled with a halogenated quinoxaline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Trifluoroacetamide Group:
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the quinoxaline ring or the phenylethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles such as amines or thiols can replace halogen atoms or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives or phenylethynyl group reduction products.
Substitution: Substituted quinoxaline derivatives with various nucleophiles.
科学研究应用
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoxaline ring, which can exhibit fluorescence properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The phenylethynyl group can contribute to π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
相似化合物的比较
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-(quinoxalin-2-yl)acetamide: Lacks the phenylethynyl group, which may result in different chemical and biological properties.
N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide: Lacks the trifluoromethyl group, potentially affecting its lipophilicity and interaction with biological targets.
2,2,2-Trifluoro-N-(3-(phenylethynyl)benzamide): Contains a benzamide instead of a quinoxaline ring, leading to different chemical reactivity and biological activity.
The uniqueness of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide lies in the combination of the trifluoromethyl group, phenylethynyl group, and quinoxaline ring, which together confer distinct chemical and biological properties.
属性
CAS 编号 |
676543-67-2 |
|---|---|
分子式 |
C18H10F3N3O |
分子量 |
341.3 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-[3-(2-phenylethynyl)quinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C18H10F3N3O/c19-18(20,21)17(25)24-16-15(11-10-12-6-2-1-3-7-12)22-13-8-4-5-9-14(13)23-16/h1-9H,(H,23,24,25) |
InChI 键 |
RDDWULSURXUXDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3N=C2NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)









